molecular formula C5H3BrClNO B1521685 6-Bromo-2-chloropyridin-3-ol CAS No. 52764-12-2

6-Bromo-2-chloropyridin-3-ol

Cat. No.: B1521685
CAS No.: 52764-12-2
M. Wt: 208.44 g/mol
InChI Key: RMZDAJISDIUUMM-UHFFFAOYSA-N
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Description

6-Bromo-2-chloropyridin-3-ol is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

6-Bromo-2-chloropyridin-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, this compound can inhibit certain oxidoreductases, leading to alterations in redox states within cells . Additionally, this compound may bind to specific proteins, affecting their conformation and activity, which can have downstream effects on cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For example, exposure to this compound can lead to the activation of stress-activated protein kinases, which in turn can alter gene expression profiles and promote apoptotic pathways . Furthermore, this compound can impact cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity through direct binding to the active sites of target enzymes. This binding can prevent substrate access and catalysis, effectively reducing enzyme activity . Additionally, this compound can induce conformational changes in proteins, affecting their stability and function. These interactions can lead to alterations in cellular signaling and metabolic pathways, ultimately influencing cell fate and function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound can undergo degradation, leading to the formation of by-products that may have different biological activities . In in vitro studies, prolonged exposure to this compound has been associated with sustained activation of stress response pathways and gradual changes in gene expression profiles. In in vivo studies, long-term administration of this compound can result in cumulative effects on tissue function and overall organismal health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exert protective effects by enhancing stress response pathways and promoting cellular repair mechanisms . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative damage, inflammation, and cell death. Threshold effects have been observed, where a specific dosage range can switch the compound’s role from protective to harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . Additionally, this compound can influence the levels of metabolites, leading to changes in energy production and redox balance within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . Binding proteins can facilitate the localization and retention of this compound within target tissues, influencing its biological activity and effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure, further modulating cellular processes.

Properties

IUPAC Name

6-bromo-2-chloropyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-4-2-1-3(9)5(7)8-4/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZDAJISDIUUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673921
Record name 6-Bromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52764-12-2
Record name 6-Bromo-2-chloro-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52764-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-chloropyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.